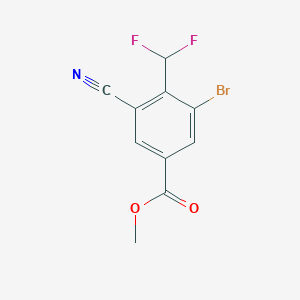
Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H6BrF2NO2 and its molecular weight is 290.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Bromo Group : Enhances lipophilicity and may facilitate interactions with biological targets.
- Cyano Group : Known for its ability to participate in hydrogen bonding, influencing the compound's reactivity and interactions.
- Difluoromethyl Group : Increases stability and bioavailability, potentially enhancing the compound's efficacy in biological systems.
These features contribute to the compound's diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Enzyme Modulation : The compound may interact with enzymes through covalent or non-covalent binding, altering their activity and influencing metabolic pathways.
- Receptor Interaction : Similar compounds have shown the ability to bind to various receptors, which can lead to changes in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, the presence of the cyano group is often linked to enhanced antimicrobial efficacy. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited.
Anticancer Properties
The potential anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing trifluoromethyl groups have been shown to enhance potency against cancer cell lines by modulating cell proliferation and apoptosis pathways. The difluoromethyl group may further enhance these effects by improving cellular uptake and retention.
Case Studies and Research Findings
- In Vitro Studies : A study examining derivatives of benzoate esters found that modifications at the cyano and difluoromethyl positions significantly influenced solubility and cytotoxicity against cancer cell lines. This compound was noted for its favorable solubility profile, which is crucial for therapeutic applications .
- In Vivo Efficacy : Although specific in vivo studies on this compound are sparse, related compounds have undergone testing in animal models for efficacy against infections such as tuberculosis. These studies highlighted the importance of maintaining effective plasma concentrations over time to achieve therapeutic outcomes .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Bromo, cyano, difluoromethyl | Potential antimicrobial and anticancer activity |
| Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate | Bromo, cyano, difluoromethyl | Antimicrobial properties |
| Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | Bromo, cyano, difluoromethyl | Enhanced cytotoxicity against cancer cells |
Propriétés
IUPAC Name |
methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-6(4-14)8(9(12)13)7(11)3-5/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLXTSJTFYEMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















